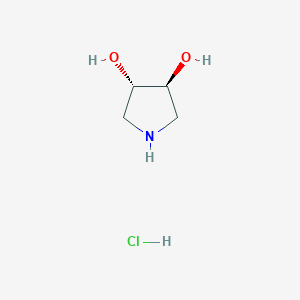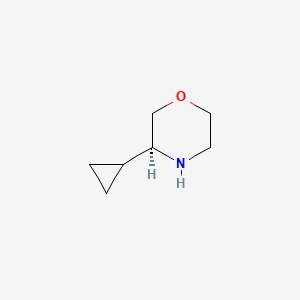
3,5-Difluoro-4-methylbenzamide
Vue d'ensemble
Description
3,5-Difluoro-4-methylbenzamide: is an organic compound with the molecular formula C8H7F2NO It is a derivative of benzamide, where the benzene ring is substituted with two fluorine atoms at the 3rd and 5th positions and a methyl group at the 4th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Difluoro-4-methylbenzamide typically involves the following steps:
Starting Material: The synthesis begins with 3,5-difluoro-4-methylbenzoic acid.
Activation: The carboxylic acid group is activated using oxalyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF) to form the corresponding acyl chloride.
Amidation: The acyl chloride is then reacted with aqueous methylamine to yield this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same principles as the laboratory methods. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to handle hazardous reagents like oxalyl chloride.
Analyse Des Réactions Chimiques
Types of Reactions: 3,5-Difluoro-4-methylbenzamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the benzene ring can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The amide group can be involved in oxidation and reduction reactions, although these are less common.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically employed under mild conditions.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used, such as methoxy or tert-butyl derivatives.
Coupling Reactions: Biaryl compounds are commonly formed.
Applications De Recherche Scientifique
Chemistry: 3,5-Difluoro-4-methylbenzamide is used as a building block in organic synthesis, particularly in the development of fluorinated aromatic compounds which are valuable in pharmaceuticals and agrochemicals.
Biology and Medicine: Fluorinated compounds like this compound are studied for their potential biological activities, including antimicrobial and anticancer properties. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates .
Industry: In materials science, fluorinated benzamides are explored for their unique electronic properties, making them useful in the development of advanced materials such as liquid crystals and organic semiconductors .
Mécanisme D'action
The mechanism of action of 3,5-Difluoro-4-methylbenzamide in biological systems is not fully elucidated. it is believed that the compound interacts with specific molecular targets, potentially inhibiting enzymes or receptors involved in disease pathways. The fluorine atoms can influence the compound’s binding affinity and selectivity by altering the electronic environment of the molecule .
Comparaison Avec Des Composés Similaires
3,5-Difluoro-4-formylbenzamide: Similar structure but with a formyl group instead of a methyl group.
3,5-Difluoro-4-chlorobenzamide: Contains a chlorine atom instead of a methyl group.
3,5-Difluoro-4-methoxybenzamide: Features a methoxy group in place of the methyl group.
Uniqueness: 3,5-Difluoro-4-methylbenzamide is unique due to the specific positioning of the fluorine and methyl groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The presence of the methyl group can affect the compound’s lipophilicity and metabolic stability, making it a distinct candidate for various applications .
Propriétés
IUPAC Name |
3,5-difluoro-4-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO/c1-4-6(9)2-5(8(11)12)3-7(4)10/h2-3H,1H3,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSHXJGIZQYVZRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1F)C(=O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(Benzyloxy)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1400554.png)
![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]thiazole](/img/structure/B1400555.png)



![[1,2,4]Triazolo[4,3-A]pyridine-8-carboxylic acid](/img/structure/B1400562.png)



![3-(1H-pyrazolo[3,4-b]pyridin-3-yl)propanoic acid](/img/structure/B1400569.png)
![2-[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]propan-2-ol](/img/structure/B1400571.png)



